Butofilolol maleate
Overview
Description
Butofilolol maleate is a beta-blocker drug primarily used for the treatment of essential hypertension (high blood pressure). It is a derivative of butyrophenone and is known by its trade name, Cafide. Despite its potential therapeutic benefits, it is not currently marketed anywhere .
Mechanism of Action
Mode of Action
Butofilolol maleate acts as an antagonist to β-adrenoceptors . It competes with adrenergic neurotransmitters for binding to these receptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Biochemical Pathways
By blocking β-adrenoceptors, it disrupts the normal signaling process, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans . It has been administered as a single oral 100-mg dose . Renal failure was found to be associated with a marked increase of the areas under the plasma concentration-time curves of the parent drug whereas its elimination rate constant tended to increase, especially in severe renal failure .
Result of Action
The primary result of this compound’s action is a reduction in heart rate and blood pressure . This makes it effective for the treatment of essential hypertension (high blood pressure) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment can significantly affect the drug’s pharmacokinetics . More research is needed to fully understand how other environmental factors might influence the drug’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butofilolol maleate involves several key steps:
Fries Rearrangement: The process begins with the Fries rearrangement of the ester formed by 4-fluorophenol and butyryl chloride, resulting in 5’-fluoro-2’-hydroxybutyrophenone.
Epichlorohydrin Treatment: This intermediate is then treated with epichlorohydrin in the presence of a base to produce 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.
Reaction with tert-Butylamine: Finally, the compound is reacted with tert-butylamine to yield butofilolol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Butofilolol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The aromatic ring in this compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Butofilolol maleate has been the subject of various scientific research studies due to its potential therapeutic applications:
Chemistry: It serves as a model compound for studying beta-blocker synthesis and reactions.
Biology: Research has explored its effects on biological systems, particularly its interaction with beta-adrenergic receptors.
Comparison with Similar Compounds
Timolol Maleate: Another beta-blocker used for treating hypertension and glaucoma.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina.
Uniqueness of Butofilolol Maleate: this compound is unique due to its specific chemical structure, which includes a fluorinated aromatic ring and a tert-butylamino group. This structure contributes to its pharmacokinetic properties and its specific interaction with beta-adrenergic receptors .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHIGHFTQNWCF-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88606-96-6 | |
Record name | 1-Butanone, 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-, (2Z)-2-butenedioate (1:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88606-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butofilolol maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088606966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTOFILOLOL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KI0VYPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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